![molecular formula C13H9N3O3 B2811421 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 677720-18-2](/img/structure/B2811421.png)
5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a phenyl group and a carboxylic acid group attached, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli-type reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and an urea or thiourea. For this compound, the reaction can be modified to include 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds .
The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures, often without the need for a catalyst . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The phenyl group and other substituents can be modified through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Case Studies
- Dual Inhibition : A specific derivative exhibited significant activity against various cancer types, highlighting its potential for therapeutic development. Molecular docking studies confirmed that these compounds bind similarly to known inhibitors, suggesting a rational design for new anticancer drugs .
- Breast Cancer : Another study focused on the activity of pyrazolo[3,4-d]pyrimidine derivatives against the MCF-7 breast adenocarcinoma cell line. Compounds derived from this family exhibited notable antitumor activity, with one compound showing an IC50 value of 11 µM, indicating strong inhibitory effects on tumor growth .
Summary Table: Anticancer Activity of Pyrazolo Derivatives
Compound Type | Target Cancer Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine Derivative | MCF-7 | 11 | Significant |
Dual CDK/TRKA Inhibitor | Diverse Cancer Cell Lines | N/A | 43.9 |
Efficacy Against Tropical Diseases
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against neglected tropical diseases such as leishmaniasis and Chagas disease. These compounds have shown higher efficacy than traditional commercial drugs in vitro against various species of Leishmania and Trypanosoma cruzi . The incorporation of metal complexes with these derivatives has been proposed as a strategy to enhance their antiparasitic activity.
Case Studies
- Metal Complexes : Research demonstrated that metal complexes formed with pyrazolo derivatives exhibited synergistic effects against parasitic infections. This approach could lead to novel treatments for diseases currently lacking effective therapies .
- In Vitro Studies : Comprehensive in vitro assays confirmed the potential of these compounds as effective antiparasitic agents, paving the way for further development in drug formulation and delivery systems.
Summary Table: Antiparasitic Activity
Compound Type | Target Parasite | Efficacy Compared to Control |
---|---|---|
Pyrazolo Derivative | Leishmania spp. | Higher |
Metal Complexes | Trypanosoma cruzi | Enhanced |
Enzymatic Targets
Pyrazolo[1,5-a]pyrimidines have also been investigated for their potential as enzyme inhibitors. The structural diversity of these compounds allows for selective inhibition of various enzymes implicated in disease processes.
Case Studies
- Kinase Inhibition : Some derivatives have been shown to inhibit specific kinases involved in cancer progression and cell proliferation. The design and synthesis of these inhibitors are critical for developing targeted cancer therapies .
- Enzymatic Activity : Studies have focused on the interaction between pyrazolo derivatives and target enzymes, providing insights into their mechanism of action and paving the way for new drug designs aimed at enzyme modulation.
Summary Table: Enzyme Inhibition Studies
Compound Type | Target Enzyme | Inhibition Type |
---|---|---|
Pyrazolo Derivative | Cyclin-dependent kinases | Competitive |
Pyrazolo Derivative | Tropomyosin receptor kinase A | Non-competitive |
作用机制
The mechanism of action of 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various signaling pathways, leading to therapeutic effects. For example, as a kinase inhibitor, it can modulate cell proliferation and apoptosis, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Dorsomorphin: Another pyrazolo[1,5-a]pyrimidine derivative known for its kinase inhibitory activity.
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles: These compounds share a similar core structure but differ in their substituents, affecting their biological activity and applications.
Uniqueness
5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable scaffold for drug development and other applications.
生物活性
The compound 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired structure. Recent advancements have focused on optimizing these synthetic pathways to enhance yields and purities.
Anticancer Activity
Several studies have demonstrated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. In particular:
- In vitro Studies : The compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. A study reported that compounds structurally related to 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine showed a reduction in cell viability by up to 66% at a concentration of 100 µM when compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The mechanism appears to involve the inhibition of key cellular pathways that are critical for cancer cell proliferation and survival. Specific structural features, such as the presence of a carboxylic acid group, have been linked to enhanced biological activity .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Resistance Profiles : The compound demonstrated promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .
- Broader Spectrum : In addition to Staphylococcus aureus, it has been tested against other resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as a broad-spectrum antimicrobial agent .
Case Studies
- Anticancer Efficacy in A549 Cells : A study evaluated various derivatives of pyrazolo[1,5-a]pyrimidines for their anticancer activity. Compound variants with different substituents were tested for cytotoxicity using MTT assays. The findings indicated that certain derivatives exhibited significantly lower cytotoxic effects on non-cancerous cells while maintaining high efficacy against cancer cells .
- Antimicrobial Testing Against MRSA : In another study focusing on antimicrobial properties, the compound was shown to inhibit growth in methicillin-resistant Staphylococcus aureus (MRSA) strains at concentrations that were non-toxic to human cells. This selective toxicity is crucial for developing safer therapeutic agents .
Data Tables
属性
IUPAC Name |
5-oxo-7-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12-7-10(8-4-2-1-3-5-8)16-11(14-12)6-9(15-16)13(18)19/h1-7H,(H,14,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTGZRRGMPKJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=CC(=NN23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。